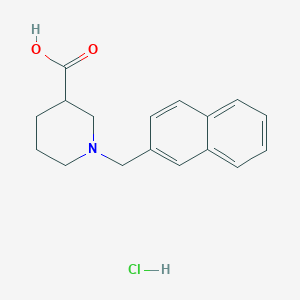
N-(4-Butoxybenzyl)-1-hexadecanamine
Übersicht
Beschreibung
N-(4-Butoxybenzyl)-1-hexadecanamine: is an organic compound characterized by the presence of a butoxybenzyl group attached to a hexadecanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Butoxybenzyl)-1-hexadecanamine typically involves the reaction of 4-butoxybenzyl chloride with 1-hexadecanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as toluene or dichloromethane under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Butoxybenzyl)-1-hexadecanamine can undergo various chemical reactions, including:
Oxidation: The butoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium azide) are employed.
Major Products:
Oxidation: Formation of 4-butoxybenzaldehyde or 4-butoxybenzoic acid.
Reduction: Formation of 4-butoxybenzyl alcohol or 4-butoxybenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-Butoxybenzyl)-1-hexadecanamine is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers.
Biology: The compound may be used in the study of biological systems, particularly in the investigation of membrane interactions due to its amphiphilic nature.
Industry: Used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Butoxybenzyl)-1-hexadecanamine involves its interaction with molecular targets such as cell membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
- N-(4-Methoxybenzyl)-1-hexadecanamine
- N-(4-Ethoxybenzyl)-1-hexadecanamine
- N-(4-Propoxybenzyl)-1-hexadecanamine
Comparison: N-(4-Butoxybenzyl)-1-hexadecanamine is unique due to the presence of the butoxy group, which imparts specific hydrophobic and hydrophilic properties. This makes it distinct from other similar compounds with different alkoxy groups, affecting its solubility, reactivity, and interaction with biological systems.
Eigenschaften
IUPAC Name |
N-[(4-butoxyphenyl)methyl]hexadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49NO/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-23-28-25-26-19-21-27(22-20-26)29-24-6-4-2/h19-22,28H,3-18,23-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADYIMYGOUICRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCC1=CC=C(C=C1)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B1389180.png)





